molecular formula C66H58Cl2N12O6.4Cl<br>C66H58Cl6N12O6 B12755147 2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride CAS No. 87564-37-2

2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride

Cat. No.: B12755147
CAS No.: 87564-37-2
M. Wt: 1327.9 g/mol
InChI Key: WSNPNQXSDAXPLM-UHFFFAOYSA-J
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Description

The compound 2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride is a highly complex organic molecule This compound features multiple functional groups, including pyridinium ions, ether linkages, and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pyridinium ions: This can be achieved through the reaction of pyridine with an alkylating agent.

    Introduction of the chlorinated aromatic rings: Chlorination reactions using reagents like chlorine gas or N-chlorosuccinimide.

    Formation of ether linkages: Typically involves the reaction of alcohols with alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Multi-step synthesis: Each step is optimized for yield and purity.

    Purification processes: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the pyridinium ions.

    Reduction: Reduction reactions could target the chlorinated aromatic rings.

    Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce dechlorinated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.

    Analytical chemistry: Used as a reagent or standard in various analytical techniques.

Biology

    Biological assays: The compound might be used in assays to study enzyme activity or protein interactions.

Medicine

    Drug development:

Industry

    Material science: Used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride: A similar compound with slight variations in the functional groups or substituents.

    Other pyridinium-based compounds: Compounds with similar pyridinium ion structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and physical properties.

Properties

CAS No.

87564-37-2

Molecular Formula

C66H58Cl2N12O6.4Cl
C66H58Cl6N12O6

Molecular Weight

1327.9 g/mol

IUPAC Name

2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride

InChI

InChI=1S/C66H58Cl2N12O6.4ClH/c1-3-79-50-20-10-9-19-41(50)42-29-48-53(31-51(42)79)85-65-61(68)63-66(60(67)62(65)73-48)86-54-32-52-43(30-49(54)74-63)59-46(35-71-39-57(83)77-25-15-7-16-26-77)44(33-69-37-55(81)75-21-11-5-12-22-75)45(34-70-38-56(82)76-23-13-6-14-24-76)47(64(59)80(52)4-2)36-72-40-58(84)78-27-17-8-18-28-78;;;;/h5-32,69-72H,3-4,33-40H2,1-2H3;4*1H/q+4;;;;/p-4

InChI Key

WSNPNQXSDAXPLM-UHFFFAOYSA-J

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C(=C(C(=C9N8CC)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)OC6=C(C5=N4)Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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